molecular formula C12H16O3 B3194587 Benzoic acid, 4-hydroxy-, (2S)-2-methylbutyl ester CAS No. 85394-10-1

Benzoic acid, 4-hydroxy-, (2S)-2-methylbutyl ester

Cat. No.: B3194587
CAS No.: 85394-10-1
M. Wt: 208.25 g/mol
InChI Key: YCVMFKRVGOAHAA-VIFPVBQESA-N
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Description

Benzoic acid, 4-hydroxy-, (2S)-2-methylbutyl ester is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

85394-10-1

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

[(2S)-2-methylbutyl] 4-hydroxybenzoate

InChI

InChI=1S/C12H16O3/c1-3-9(2)8-15-12(14)10-4-6-11(13)7-5-10/h4-7,9,13H,3,8H2,1-2H3/t9-/m0/s1

InChI Key

YCVMFKRVGOAHAA-VIFPVBQESA-N

SMILES

CCC(C)COC(=O)C1=CC=C(C=C1)O

Isomeric SMILES

CC[C@H](C)COC(=O)C1=CC=C(C=C1)O

Canonical SMILES

CCC(C)COC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.0 g of p-hydroxybenzoic acid and 12.5 g of (S)-(-)-2-methylbutanol were refluxed for 6 hours in toluene in the presence of sulfuric acid, while the generated water was removed out. Subsequently, the reaction solution was washed with water to remove sulfuric acid out. After the resulting solution was dried and concentrated, the concentrate was purified by column chromatography to obtain 5.0 g of the objective ester compound (liquid state at room temperature, [α]D23 =+4.9° (CHCl3)). (Yield: 83%)
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ester
Yield
83%

Synthesis routes and methods II

Procedure details

4.0 g of p-hydroxybenzoic acid and 12.5 g of (-)-2-methylbutanol were refluxed for 6 hours in toluene in the presence of sulfuric acid, while removing the generated water out from the reaction system. Subsequently, the reaction solution was washed with water to remove sulfuric acid out. The reaction solution was then dried and concentrated, and the concentrate was purified by column chromatography, to obtain 5.0 g of the objective ester compound (liquid state at room temperature, [α]D23 =4.9° (CHCl3)). (Yield: 83%)
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ester
Yield
83%

Synthesis routes and methods III

Procedure details

0.29 mole(40.0 g) of 4-hydroxybenzoic acid and 0.35 mole(30.9 g) of (S)-(-)-2-methylbutanol were refluxed for 20 hours in 150 ml of toluene in the presence of 1 ml of conc. sulfuric acid. The reaction solution was concentrated, and then purified by column chromatography to obtain 53.2 g of 4-hydroxybenzoic acid 2-methylbutyl ester [[α]D23 =+4.95°(CHCl3)]. (yield: 88%)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
4-hydroxybenzoic acid 2-methylbutyl ester
Yield
88%

Synthesis routes and methods IV

Procedure details

0.29 mol (40.0 g) of p-hydroxybenzoic acid and 0.35 mol (30.9 g) of (S)-(-)-2-methylbutanol were refluxed for 20 hours in 150 ml of toluene in the presence of 1 ml of concentrated sulfuric acid. The reaction solution was concentrated and then purified by column chromatography to obtain 53.2 g of 2-methylbutyl p-hydroxybenzoate [[α]D23 =+4.95° (CHCl3)]. (Yield: 88%)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
2-methylbutyl p-hydroxybenzoate
Yield
88%

Synthesis routes and methods V

Procedure details

690 g of p-hydroxybenzoic acid, 650 g of (-)2-methylbutanol, 3 l of benzene, and 30 ml of conc. sulfuric acid were stirred under heating in a container provided with a Dean-Stark reflux condenser to remove generated water. After the reflux for about 11 hours, the solution was cooled and stripped of sulfuric acid by the addition of ice water. The reaction mother liquor was distilled of benzene after being washed by an aqueous solution of sodium carbonate and water to obtain oily p-hydroxybenzoic acid 2-methylbutyl ester.
Quantity
690 g
Type
reactant
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
p-hydroxybenzoic acid 2-methylbutyl ester

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